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Compound of Interest

Compound Name: Imidazole-4-carboxaldehyde

Cat. No.: B113399

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for
imidazole-4-carboxaldehyde (CAS No. 3034-50-2), a crucial heterocyclic aldehyde used in
the synthesis of various biologically active compounds. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis, offering a consolidated resource for the identification and characterization of this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of
organic compounds. The following tables summarize the proton (*H) and carbon-13 (33C) NMR
data for imidazole-4-carboxaldehyde, recorded in deuterated dimethyl sulfoxide (DMSO-ds).

H NMR Spectroscopic Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
) Aldehyde proton (-
9.74 Singlet 1H
CHO)
7.99 Singlet 1H Imidazole ring proton
7.94 Singlet 1H Imidazole ring proton
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13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment

184.46 Aldehyde carbon (CHO)
139.44 Imidazole ring carbon
134.9 Imidazole ring carbon
129.5 Imidazole ring carbon

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a
molecule. While a specific peak list for imidazole-4-carboxaldehyde is not readily available in
the public domain, the following table presents data for a closely related modified imidazole,
GQD-Im, which serves as a useful reference for the expected absorption regions. The
spectrum was obtained using the Attenuated Total Reflectance (ATR) technique on a solid

sample.
Wavenumber (cm—?) Tentative Assignment
~1680 C=0 Stretch (Aldehyde)
~1380 C-N Stretch (Imidazole Ring)
~1160 C-N Stretch (Imidazole Ring)
~1030 C-O Stretch
~787 C-H Bend
~613 C-H Stretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
a compound. For imidazole-4-carboxaldehyde, Gas Chromatography-Mass Spectrometry
(GC-MS) with electron ionization (EIl) reveals a molecular ion peak consistent with its molecular
weight (96.09 g/mol ).

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b113399?utm_src=pdf-body
https://www.benchchem.com/product/b113399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass-to-Charge Ratio (m/z) Interpretation
96 Molecular lon [M]*
95 [M-H]*

40 Fragment lon

Experimental Protocols

The following sections outline representative experimental methodologies for acquiring the
spectroscopic data presented above.

NMR Spectroscopy Protocol

A solution of imidazole-4-carboxaldehyde is prepared by dissolving approximately 20 mg of
the solid sample in 600 L of deuterated dimethyl sulfoxide (DMSO-ds). The solution is then
transferred to a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a 600 MHz and 151
MHz spectrometer, respectively. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy Protocol

The infrared spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with
an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid imidazole-4-
carboxaldehyde sample is placed directly onto the ATR crystal, and the spectrum is recorded
without any further sample preparation.

Mass Spectrometry Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) analysis is performed to determine the
mass spectrum. The sample is introduced into a GC equipped with a 5% phenyl
polymethylsiloxane capillary column. A typical temperature program begins at 50°C for 1
minute, followed by a ramp of 10°C/minute to 320°C, which is then held for 2 minutes. The
mass spectrometer is operated in electron ionization (El) mode at 70 eV.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of imidazole-4-carboxaldehyde.

Workflow for Spectroscopic Analysis of Imidazole-4-carboxaldehyde
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Caption: Logical workflow for the spectroscopic analysis of imidazole-4-carboxaldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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